molecular formula C24H22N4O3S B10945748 2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide

2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B10945748
M. Wt: 446.5 g/mol
InChI Key: VLGQNVDQKHSWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a cyanophenoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-cyanophenol with benzyl chloride to form 4-cyanophenoxybenzyl chloride. This intermediate is then reacted with 3-benzoylbenzoic acid under basic conditions to form the corresponding ester. The final step involves the reaction of the ester with 4-ethoxyphenylhydrazinecarbothioamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and cyanophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl or cyanophenoxy derivatives.

Scientific Research Applications

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

1-[[3-[(4-cyanophenoxy)methyl]benzoyl]amino]-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C24H22N4O3S/c1-2-30-21-12-8-20(9-13-21)26-24(32)28-27-23(29)19-5-3-4-18(14-19)16-31-22-10-6-17(15-25)7-11-22/h3-14H,2,16H2,1H3,(H,27,29)(H2,26,28,32)

InChI Key

VLGQNVDQKHSWHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.